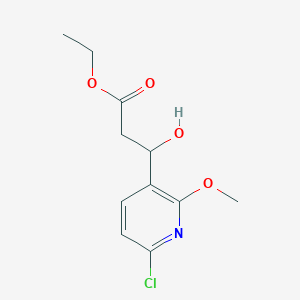
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a methoxy group, and a hydroxypropanoate moiety attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate typically involves the reaction of 6-chloro-2-methoxy-3-pyridinecarboxylic acid with ethyl 3-hydroxypropanoate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ethyl 3-(6-chloro-2-methoxy-3-pyridyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2-methoxy-3-pyridyl)-3-hydroxypropanoate.
Substitution: Formation of ethyl 3-(6-substituted-2-methoxy-3-pyridyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-methylpyridine-3-boronic acid
- 3-Pyridinylboronic acid
Comparison
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, as well as the hydroxypropanoate moiety. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds like 6-chloro-2-methylpyridine-3-boronic acid and 3-pyridinylboronic acid, which lack the hydroxypropanoate moiety and have different substitution patterns on the pyridine ring .
Eigenschaften
Molekularformel |
C11H14ClNO4 |
|---|---|
Molekulargewicht |
259.68 g/mol |
IUPAC-Name |
ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H14ClNO4/c1-3-17-10(15)6-8(14)7-4-5-9(12)13-11(7)16-2/h4-5,8,14H,3,6H2,1-2H3 |
InChI-Schlüssel |
ZRZOKXIRSQQIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(N=C(C=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















